REACTION_CXSMILES
|
[Na].[CH:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[B:15]([O-])([O-])OC(C)C.[CH2:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>O>[C:2]1([B:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:0|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)([O-])[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)([O-])[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The apparatus employed consisted of a 500 ml four-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser with suitable provisions
|
Type
|
TEMPERATURE
|
Details
|
to maintain a nitrogen atmosphere over the reactants
|
Type
|
ADDITION
|
Details
|
charged to the flask
|
Type
|
ADDITION
|
Details
|
was then added to the flask over a period of 60 minutes while the temperature of the contents
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
were maintained at 80° C
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly at room temperature
|
Type
|
ADDITION
|
Details
|
were introduced into the flask
|
Type
|
CUSTOM
|
Details
|
The resultant aqueous and organic phases were removed from the flask
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
ADDITION
|
Details
|
was charged to a standard laboratory distillation column where the alcohol
|
Type
|
CUSTOM
|
Details
|
was removed by azeotropic distillation at 70°-100° C. over a period of 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The tails from the distillation
|
Type
|
CUSTOM
|
Details
|
were titrated at room temperature with 2.10N hydrochloric acid to a pH of 7.2 whereupon triphenylborane
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The resultant slurry was filtered
|
Type
|
WASH
|
Details
|
The white filter cake was washed with water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)B(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.17 g | |
YIELD: PERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |